N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanamide
Overview
Description
“N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 4-chlorophenyl group and a 4-fluorophenyl group linked by a sulfonyl group, with an additional 4-methylpentanamide group . The exact structure would depend on the specific arrangement and bonding of these groups.Scientific Research Applications
Immunomodulation
A novel synthetic immunomodulator, N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763), was investigated for its ability to enhance the induction of a cytolytic T-lymphocyte response to murine MBL-2 leukemia and to augment the lytic activity of cytolytic T-lymphocytes to virus-infected targets in various experimental models. This compound showed potential in potentiating immune responses to weak antigens and restoring alloreactivity compromised by immunocompromised conditions due to neoplasms or cytotoxic drugs (Wang et al., 1988).
Antinociceptive Activities
The antinociceptive activity of certain enaminone compounds, including those structurally related to N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanamide, was evaluated using formalin and hot plate tests in mice. Compounds showed varied activities in neurogenic and inflammatory pain phases, suggesting potential therapeutic applications in pain management (Masocha et al., 2016).
Anticonvulsant Properties
A study on the anticonvulsant activity of a homologous series of p-chlorophenyl alcohol amides demonstrated significant activity against seizures induced by pentylenetetrazol, highlighting their potential as anticonvulsant agents. These findings suggest that derivatives of this compound may also possess anticonvulsant properties (Meza-Toledo et al., 1998).
Drug Metabolism and Toxicity
Research on the metabolic formation of p-chloroaniline from related compounds and its relevance to toxicity highlighted the importance of understanding the metabolic pathways and potential toxicities of chemical compounds, including those related to this compound (Ehlhardt et al., 1992).
Mechanism of Action
Future Directions
Given the limited information available about this compound, future research could focus on elucidating its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, studies could investigate its potential applications, for example in pharmaceutical or material science .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfonylamino]-4-methylpentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O3S/c1-12(2)11-17(18(23)21-15-7-3-13(19)4-8-15)22-26(24,25)16-9-5-14(20)6-10-16/h3-10,12,17,22H,11H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPYEDKUYGKWPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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